أوكسازوليدينون
Oxazolidinones are a class of heterocyclic organic compounds characterized by a four-membered lactam ring fused to a five-membered oxazole ring. These compounds exhibit a wide range of biological activities and have attracted significant interest in the pharmaceutical and agrochemical industries due to their potential as antibiotics, anti-inflammatory agents, and antifungals.
Structurally, oxazolidinones typically feature a central nitrogen atom that is part of both the lactam and oxazole rings. This unique structure confers them with distinct chemical properties such as good water solubility and moderate lipophilicity, which are favorable for drug design. The pharmacological profile of these compounds can be fine-tuned by modifying substituents on the ring system.
In the pharmaceutical industry, oxazolidinones have been developed into commercially successful drugs like linezolid, used in the treatment of infections caused by Gram-positive bacteria resistant to other antibiotics. Their potential as lead structures for new drug development remains promising due to their diverse biological activities and favorable pharmacokinetic properties.

هيكل | الاسم الكيميائي | CAS | وسط |
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(4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone | 17097-67-5 | C10H11NO2 |
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4-Methyl-2-oxazolidinone | 16112-59-7 | C4H7NO2 |
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1,2-oxazolidin-3-one | 1192-07-0 | C3H5NO2 |
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2-Oxazolidinone,3-(1,2-propadien-1-yl)- | 250728-91-7 | C6H7NO2 |
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2-Oxazolidinone,4-(hydroxymethyl)-3,5-dimethyl-, (4S,5R)- | 225655-87-8 | C6H11NO3 |
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2-Oxazolidinone,4-(hydroxymethyl)-3-methyl-5-(1-methylethyl)-,(4S,5R)-(9CI) | 220871-22-7 | C8H15NO3 |
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2-Oxazolidinone,4-ethyl-, (4S)- | 13896-06-5 | C5H9NO2 |
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2-Oxazolidinone,3-(methyleneamino)- | 10020-75-4 | C4H6N2O2 |
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2-Oxazolidinone,3-(2-chloropropyl)-5-methyl- | 13723-02-9 | C7H12ClNO2 |
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4-(hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one | 6629-85-2 | C5H9NO3 |
الوثائق ذات الصلة
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
الموردين الموصى بهم
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Nanjing Jubai BiopharmFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
منتجات موصى بها
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Potassium perrhenate Cas No: 10466-65-6
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